molecular formula C18H24O4S2 B290170 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol

2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol

Cat. No. B290170
M. Wt: 368.5 g/mol
InChI Key: ZVASNNJMYYNUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol, also known as HS-173, is a novel small molecule that has been synthesized for potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the improvement of endothelial function. 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has also been shown to have anti-inflammatory effects and to inhibit the activity of HDACs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol in lab experiments is its ability to inhibit the activity of various signaling pathways, which makes it a potential candidate for the development of targeted therapies. However, one limitation of using 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol. One area of research could be the development of more efficient synthesis methods for 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol. Another area of research could be the investigation of the potential of 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Additionally, further research could be conducted to better understand the mechanism of action of 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol and to identify potential side effects.

Synthesis Methods

2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol can be synthesized through a multi-step process that involves the reaction of 2-bromoethanol with 1-naphthylthiol to form 2-(1-naphthylthio)ethanol. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethyl mercaptan to form the final product, 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol.

Scientific Research Applications

2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to have potential applications in various scientific research fields, including cancer research and cardiovascular disease. In cancer research, 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease research, 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to have anti-inflammatory effects and to improve endothelial function.

properties

Molecular Formula

C18H24O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

2-[2-[5-[2-(2-hydroxyethoxy)ethylsulfanyl]naphthalen-1-yl]sulfanylethoxy]ethanol

InChI

InChI=1S/C18H24O4S2/c19-7-9-21-11-13-23-17-5-1-3-15-16(17)4-2-6-18(15)24-14-12-22-10-8-20/h1-6,19-20H,7-14H2

InChI Key

ZVASNNJMYYNUHP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2SCCOCCO)C(=C1)SCCOCCO

Canonical SMILES

C1=CC2=C(C=CC=C2SCCOCCO)C(=C1)SCCOCCO

Origin of Product

United States

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